molecular formula C10H15NO3 B1285823 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid CAS No. 926198-16-5

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid

Cat. No.: B1285823
CAS No.: 926198-16-5
M. Wt: 197.23 g/mol
InChI Key: GIEHYCZYCZPMNY-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Safety and Hazards

The safety data sheet for “1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid” is available online . It’s important to handle this compound with care, as it is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA (γ-aminobutyric acid) transporters, inhibiting GABA uptake . This interaction suggests that this compound may influence neurotransmitter regulation and synaptic transmission.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA transporters can affect neuronal signaling and potentially alter gene expression related to neurotransmitter synthesis and release . Additionally, it may impact cellular metabolism by influencing the availability of GABA, a key neurotransmitter in the central nervous system.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits GABA transporters, leading to increased extracellular levels of GABA . This inhibition can result in enhanced GABAergic signaling, which may have various physiological effects, including sedation and anticonvulsant properties. The compound’s structure allows it to fit into the binding site of GABA transporters, blocking the reuptake of GABA into neurons.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to changes in GABA transporter expression and function, potentially altering neuronal signaling and cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance GABAergic signaling without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as respiratory depression and sedation . These dosage-dependent effects highlight the importance of careful dose optimization in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted through the kidneys. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the central nervous system. Additionally, binding proteins may facilitate its distribution and accumulation in specific tissues, influencing its overall pharmacological effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or cell membrane, where it can interact with GABA transporters and other biomolecules. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.

Properties

IUPAC Name

1-(cyclopropanecarbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9(7-3-4-7)11-5-1-2-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEHYCZYCZPMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301224472
Record name 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926198-16-5
Record name 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926198-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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